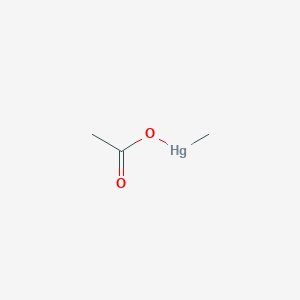

Methylmercury acetate

Beschreibung

Eigenschaften

IUPAC Name |

acetyloxy(methyl)mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.CH3.Hg/c1-2(3)4;;/h1H3,(H,3,4);1H3;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSGKERZHAYXMQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Hg]C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6HgO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074286 | |

| Record name | Methylmercury acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-07-6 | |

| Record name | Methylmercury acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmercury acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylmercury acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylmercury acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (acetato-O)methylmercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Reaction Pathways of Methylmercury Acetate

Established Synthetic Routes for Methylmercury (B97897) Acetate (B1210297) Production

The synthesis of methylmercury acetate can be achieved through several established routes, primarily involving the creation of a methyl-mercury covalent bond and ensuring the presence of acetate as the counter-ion. These methods can be broadly categorized into reactions starting from inorganic mercury precursors and those involving the modification of an existing methylmercury compound.

A primary route for the synthesis of methylmercury compounds involves the direct methylation of a mercury(II) salt. Mercuric acetate, Hg(O₂CCH₃)₂, serves as a common and logical starting material for producing this compound. The general approach is to react a mercury(II) salt with a methylating agent that can transfer a methyl group (formally a carbanion, CH₃⁻) to the mercury atom.

One of the most versatile methods for forming carbon-mercury bonds is the reaction of a mercury(II) halide with an organometallic reagent, such as a Grignard reagent or an organolithium compound. wikipedia.orgchemeurope.com For the synthesis of a methylmercury species, methylmagnesium halide (CH₃MgX) is a typical Grignard reagent. While this reaction is commonly performed with mercury(II) halides (e.g., HgCl₂), the resulting methylmercury halide can subsequently be converted to this compound.

A more direct historical method for the preparation of this compound was described by Sneed and Maynard in 1922. acs.org Although the specific reagents of this early method require consulting the original publication, modern syntheses often rely on the principles of reacting mercuric acetate with a suitable methyl donor.

The general reaction using a Grignard reagent proceeds as follows: 2 CH₃MgBr + HgBr₂ → (CH₃)₂Hg + 2 MgBr₂ (CH₃)₂Hg + Hg(O₂CCH₃)₂ → 2 CH₃HgO₂CCH₃

This two-step process, involving the formation of dimethylmercury (B1214916) followed by its reaction with mercuric acetate (a process known as syn-proportionation), yields the desired this compound.

| Precursor | Reagent | Product | Reference |

| Mercuric halide (e.g., HgCl₂) | Methyl Grignard (CH₃MgX) | Methylmercury halide (CH₃HgX) | thieme-connect.de |

| Mercuric acetate (Hg(O₂CCH₃)₂) | Dimethylmercury ((CH₃)₂Hg) | This compound | thieme-connect.de |

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand bonded to a central metal ion is replaced by another. chemguide.co.uk This technique is a common and straightforward method for preparing various methylmercury salts, including this compound, starting from a different, more readily available methylmercury compound like methylmercury chloride or hydroxide (B78521).

The methylmercury cation, CH₃Hg⁺, has a high affinity for various ligands. If methylmercury chloride (CH₃HgCl) is dissolved in a solution containing acetate ions (for example, from silver acetate or an acetic acid solution), an equilibrium will be established, leading to the formation of this compound. acs.org

The reaction can be represented by the following equilibrium: CH₃HgCl + CH₃COO⁻ ⇌ CH₃HgO₂CCH₃ + Cl⁻

To drive the reaction toward the formation of the acetate product, a reagent can be chosen that removes the chloride ion from the solution. For instance, using silver acetate (AgO₂CCH₃) results in the precipitation of insoluble silver chloride (AgCl), effectively shifting the equilibrium to the right.

CH₃HgCl + AgO₂CCH₃ → CH₃HgO₂CCH₃ + AgCl(s)

This precipitation-driven ligand exchange is an efficient derivatization technique. Similar strategies can be applied starting with other methylmercury compounds, such as methylmercury hydroxide (CH₃HgOH). The high affinity of the methylmercury cation for various sulfur- and nitrogen-containing ligands is well-documented, and the principles of these exchange reactions are broadly applicable. researchgate.net

Mechanistic Studies of this compound Formation Pathways

The formation of methylmercury can occur through both abiotic (chemical) and biotic (microbial) pathways. The mechanism involves the transfer of a methyl group to a mercury(II) ion.

Abiotic methylation of mercury has been observed in laboratory studies. Some research indicates that a potential abiotic mechanism involves the direct reaction between divalent mercury (Hg²⁺) and the acetate ion, particularly under photochemical conditions. researchgate.netnorthwestern.edu While the precise mechanism is not fully elucidated, it is hypothesized that the photolysis of acetate can generate methyl radicals or other reactive species that subsequently react with Hg²⁺ to form the methyl-mercury bond. However, in many natural environments, the rate of photodecomposition of methylmercury is often faster than its abiotic formation from acetate. researchgate.net

Biotic methylation is the primary pathway for methylmercury formation in the environment and is mediated by anaerobic microorganisms, particularly sulfate-reducing and iron-reducing bacteria. wikipedia.org The core of this biochemical mechanism involves a corrinoid-containing protein, which is structurally related to vitamin B12. nih.gov The key steps are:

A methyl group is transferred from a donor (like C-3 of serine via a tetrahydrofolate intermediate) to the cobalt atom of the corrinoid protein.

The resulting methyl-corrinoid complex then transfers the methyl group to an inorganic mercury(II) ion, forming the methylmercury cation (CH₃Hg⁺).

This process is governed by the hgcA and hgcB genes, which code for the proteins essential for this methyl transfer. wikipedia.org Once the CH₃Hg⁺ cation is formed in an environment containing acetate, it will readily associate with the acetate anion to form this compound. The biotic pathway focuses on the formation of the robust Hg-C bond, with the associated anion being determined by the ambient chemical matrix.

| Pathway | Key Reactants/Mediators | Environment | Mechanism | Reference |

| Abiotic | Hg²⁺, Acetate, Light | Aqueous | Photochemical reaction | researchgate.netnorthwestern.edu |

| Biotic | Hg²⁺, Microorganisms (e.g., SRB), Corrinoid protein | Anoxic sediments/waters | Enzymatic methyl transfer via Acetyl-CoA pathway | wikipedia.orgnih.gov |

Solid-Phase and Solution-Phase Synthesis Approaches for this compound

The synthesis of organometallic compounds like this compound can be performed in either a solution phase or on a solid phase.

Solution-Phase Synthesis: This is the conventional and most widely practiced approach for the synthesis of this compound. All reactants are dissolved in a suitable solvent, and the reaction proceeds in a homogeneous mixture. The synthetic routes described in section 2.1, such as the use of Grignard reagents or ligand exchange reactions, are classic examples of solution-phase chemistry. wikipedia.orgthieme-connect.de The advantages of this approach include well-understood reaction kinetics, ease of heating and cooling, and direct monitoring of the reaction progress. However, purification of the final product from the solvent, unreacted starting materials, and byproducts can be a multi-step process involving extraction, crystallization, or chromatography.

Solid-Phase Synthesis: Solid-phase synthesis (SPS) is a technique where molecules are built step-by-step on an insoluble polymer resin support. This methodology is highly valuable for the synthesis of peptides and small organic molecules because it simplifies the purification process; unreacted reagents and byproducts in the solution phase can be easily washed away from the resin-bound product. youtube.com

While SPS is a powerful tool, its application specifically for the synthesis of this compound is not widely documented in the literature. In principle, a mercury-containing reagent could be anchored to a solid support, reacted with a methylating agent, and then cleaved to release the methylmercury product. Alternatively, a methyl-group donor could be attached to the resin. However, due to the established efficiency of solution-phase methods for small organomercurials, solid-phase approaches have not been a primary focus in this area. The dominant methods for producing this compound remain rooted in traditional solution-phase chemistry.

Isotopic Labeling Strategies in this compound Synthesis

Isotopic labeling is an indispensable tool for studying the environmental fate, transport, metabolism, and analysis of methylmercury. By replacing an atom in the molecule with one of its stable or radioactive isotopes, researchers can track the compound through complex systems. Strategies exist for labeling both the mercury atom and the methyl group.

Mercury Isotope Labeling: Methylmercury can be enriched with a specific isotope of mercury (e.g., ¹⁹⁸Hg, ²⁰¹Hg, ²⁰²Hg). This is crucial for species-specific isotope dilution mass spectrometry (IDMS), a highly accurate quantification technique. The synthesis typically involves:

Starting with isotopically enriched elemental mercury (e.g., ¹⁹⁸Hg).

Converting the elemental mercury into an enriched mercury(II) salt, such as ¹⁹⁸HgCl₂.

Reacting the enriched mercury salt with a methyl donor, most commonly methylcobalamin, which is a biological methylating agent. This reaction yields the isotopically labeled methylmercury chloride ((¹⁹⁸Hg)CH₃Cl). researchgate.net

The resulting labeled methylmercury chloride can then be converted to labeled this compound via the ligand exchange methods described previously.

This approach allows for the creation of internal standards that can correct for sample loss and matrix effects during analysis, leading to highly precise measurements of methylmercury concentrations in environmental and biological samples. umich.edu

Carbon Isotope Labeling: Labeling the carbon atom of the methyl group (with ¹³C or ¹⁴C) is also possible and provides insights into the sources and reaction mechanisms of methylation. This can be achieved by using a methylating agent that contains the desired carbon isotope. For instance, a Grignard reagent could be prepared from isotopically labeled methyl iodide (¹³CH₃I or ¹⁴CH₃I) and then used to methylate a mercury(II) salt. Studying the stable carbon isotope ratio (δ¹³C) of the methyl group can help distinguish between different biogeochemical sources of methylmercury in the environment.

| Isotope | Labeled Precursor | Labeling Reagent | Labeled Intermediate | Application | Reference |

| ¹⁹⁸Hg | ¹⁹⁸Hg (elemental) | Methylcobalamin | (¹⁹⁸Hg)CH₃Cl | Isotope Dilution Analysis | researchgate.net |

| ¹³C | ¹³CH₃I | Magnesium | ¹³CH₃MgI | Source Tracking, Mechanistic Studies | N/A |

Environmental Biogeochemistry and Speciation Dynamics of Methylmercury Acetate

Formation Pathways of Methylmercury (B97897) Acetate (B1210297) in Environmental Compartments

The formation of methylmercury acetate in the environment is a complex process governed by both biological and non-biological pathways. The primary product of these reactions is the methylmercury cation (CH₃Hg⁺), which subsequently associates with available anions in the medium, such as acetate (CH₃COO⁻), to form this compound. The net production of this neurotoxin is determined by the balance between methylation and demethylation processes. nih.govtandfonline.com

The principal pathway for methylmercury formation in the environment is the microbial methylation of inorganic mercury. nih.govresearchgate.net This biotransformation is predominantly carried out by specific anaerobic microorganisms found in oxygen-deficient environments such as sediments, wetlands, and the anoxic water columns of stratified lakes. nih.govresearchgate.netnih.gov The primary precursor for this process is divalent inorganic mercury, Hg(II). nih.govmdpi.com

Key microbial groups identified as significant mercury methylators include:

Sulfate-reducing bacteria (SRB) : Long considered the primary drivers of mercury methylation in anoxic sediments. nih.govasm.org

Iron-reducing bacteria (FeRB) : Recognized for their role in mercury methylation, particularly in ferruginous conditions. nih.govnih.gov

Methanogens : These archaea are also capable of methylating mercury in various environments, including lake periphyton and paddy soils. nih.govnih.gov

The genetic basis for microbial mercury methylation is a specific two-gene cluster, hgcA and hgcB. nih.govnih.gov The presence of these genes is a reliable indicator of a microorganism's ability to methylate mercury. nih.gov The HgcA protein is a corrinoid protein that transfers a methyl group to Hg(II), while the HgcB protein is a ferredoxin that is believed to be involved in reducing the corrinoid cofactor, which is necessary for the reaction. nih.gov The metabolic process involves the transfer of a methyl group from methylcobalamin, a vitamin B12 analog, to Hg(II). mdpi.comnih.gov

While these microbes produce the methylmercury cation, the formation of this compound specifically depends on the ambient environmental chemistry. In environments rich in acetate, which is a common product of organic matter fermentation by other microorganisms, the CH₃Hg⁺ cation will readily form a complex with the acetate anion. nih.gov

While microbial activity is the dominant source of methylmercury, abiotic (non-biological) formation pathways can also contribute under specific conditions. These chemical reactions are generally considered less significant than microbial methylation in most natural environments. nih.govnih.gov

One proposed abiotic mechanism involves the direct reaction between divalent mercury, Hg(II), and organic ligands like the acetate ion. researchgate.net However, some research suggests this reaction is likely too slow to compete with the rapid process of photodegradation in sunlit waters like rain. researchgate.net

Environmental Transport and Fate of this compound

The environmental transport and ultimate fate of the methylmercury cation are dictated by a complex interplay of physical, chemical, and biological processes that move it across aquatic, atmospheric, and terrestrial compartments.

Aquatic Transport and Sediment-Water Exchange of this compound

Once in an aquatic system, the methylmercury cation is subject to various transport mechanisms. It can be transported in a dissolved form, bound to colloids, or adsorbed to suspended particulate matter. The partitioning between these phases is a critical determinant of its mobility and bioavailability.

Sediments are primary sites for the production of methylmercury. The exchange of methylmercury between sediment and the overlying water column is a crucial flux that influences its concentration in the aquatic food web. This exchange occurs through two main processes:

Molecular Diffusion: This process is driven by the concentration gradient of dissolved methylmercury between the sediment porewater and the overlying water. Diffusive fluxes are generally slow.

Bioturbation and Bioirrigation: Benthic organisms, through their burrowing and feeding activities (bioturbation) and the pumping of water into their burrows (bioirrigation), can significantly enhance the transport of methylmercury from the sediment into the water column. Research in Boston Harbor demonstrated that total methylmercury fluxes, ranging from -4 to 191 pmol m⁻² d⁻¹, were strongly correlated with the density of animal burrows. In the same study, calculated diffusive fluxes were much lower, ranging from 2 to 19 pmol m⁻² d⁻¹, highlighting the importance of biological activity in sediment-water exchange.

The direction and magnitude of the net flux can vary depending on environmental conditions such as redox potential, temperature, and the activity of methylating and demethylating microbes. In some wetlands, measured sediment-water fluxes of methylmercury have been observed to range from -1.60 to 10.02 ng m⁻² day⁻¹. A study in a northern Minnesota lake reported a small diffusive flux from sediment to water of 5 ng m⁻² month⁻¹, indicating that under certain conditions, sediments can be a net sink for methylmercury.

| Parameter | Flux Range | Location/Study System | Key Influencing Factors |

| Total Methylmercury Flux | -4 to 191 pmol m⁻² d⁻¹ | Boston Harbor | Burrow density (Bioturbation) |

| Diffusive Methylmercury Flux | 2 to 19 pmol m⁻² d⁻¹ | Boston Harbor | Porewater concentration gradient |

| Sediment-Water Methylmercury Flux | -1.60 to 10.02 ng m⁻² day⁻¹ | Wetlands | Redox conditions, Temperature, Sulfide (B99878) concentration |

| Diffusive Methylmercury Flux | 5 ng m⁻² month⁻¹ | Small Seepage Lake, MN | Net demethylation in sediments |

Atmospheric Transport and Deposition of this compound

While the primary forms of mercury undergoing long-range atmospheric transport are elemental mercury (Hg⁰) and gaseous oxidized mercury (Hg²⁺), methylmercury is also present in the atmosphere and contributes to deposition in remote ecosystems. Atmospheric methylmercury can originate from direct emissions from sources like volcanoes and oceans, as well as from in-atmosphere methylation of inorganic mercury, though the latter is considered a minor pathway.

Methylmercury is removed from the atmosphere primarily through wet deposition (scavenging by rain, snow, and fog). The concentrations of methylmercury in precipitation are generally low, but this deposition is a direct input to watersheds and aquatic ecosystems.

Research from a study in Chongqing, China, reported that the volume-weighted mean concentration of methylmercury in precipitation was 0.31 ng L⁻¹, with the proportion of methylmercury in total mercury ranging from 0.1% to 7.6%. Wet deposition is an important source of mercury to ecosystems where it can be transformed into methylmercury.

| Location | Mean Methylmercury Concentration in Precipitation (ng L⁻¹) | Percentage of Methylmercury in Total Mercury |

| Chongqing, China | 0.31 | 1.3% (average) |

Dry deposition of methylmercury, through the settling of particulate matter, also occurs but is generally considered a smaller contribution compared to wet deposition for this mercury species. Litterfall, the deposition of mercury via falling leaves, is a significant component of dry deposition in forested ecosystems and contains measurable concentrations of methylmercury.

Soil Mobility and Sequestration of this compound

The mobility of methylmercury in soils determines its potential to be leached into groundwater and surface waters or to be sequestered in the soil profile. The behavior of methylmercury in soil is largely controlled by its strong affinity for soil organic matter and sulfide minerals.

Sequestration: Methylmercury binds strongly to thiol functional groups within soil organic matter. This binding significantly reduces its mobility and bioavailability. In anaerobic soil zones, methylmercury can also be sequestered through precipitation with sulfides.

Mobility: Despite strong binding, a fraction of methylmercury can be mobilized. This can occur when it is associated with dissolved or colloidal organic matter, which can then be transported with soil water. The mobility of methylmercury in soil is influenced by several factors:

Soil Composition: Soils with high organic matter and clay content tend to have a greater capacity to adsorb and sequester methylmercury.

pH and Redox Conditions: Changes in pH can affect the charge of soil particles and the speciation of methylmercury, influencing its sorption. Reducing conditions, such as those in waterlogged soils, can lead to the formation of mobile methylmercury-sulfide complexes or enhance its association with mobile dissolved organic carbon.

Presence of Other Ions: Anions like chloride can form neutral complexes with methylmercury (CH₃HgCl), which can be more mobile in some soil environments.

The partitioning of methylmercury between the solid soil phase and the soil porewater is described by the soil-water partition coefficient (Kd). Higher Kd values indicate stronger binding to the soil and lower mobility.

| Parameter | Definition | Typical Range for Methylmercury | Implication |

| Soil-Water Partition Coefficient (Kd) | Ratio of contaminant concentration in soil (mg/kg) to concentration in water (mg/L) | 20 to 6,700 L/kg | Higher values indicate stronger binding and lower mobility |

Speciation and Complexation of this compound in Natural Waters and Sediments

The speciation of methylmercury—its distribution among different chemical forms—is paramount in controlling its bioavailability, toxicity, and fate. In natural waters and sediments, the methylmercury cation (CH₃Hg⁺) readily forms complexes with various inorganic and organic ligands.

Ligand Binding and Dissolved Organic Matter Interactions with this compound

Dissolved organic matter (DOM) is a master variable controlling methylmercury speciation in most surface waters. DOM is a complex mixture of organic molecules, and the key functional groups responsible for binding methylmercury are reduced sulfur groups, specifically thiols (-SH).

The reaction can be represented as: CH₃Hg⁺ + R-SH (in DOM) ⇌ CH₃HgS-R + H⁺

The affinity of methylmercury for these thiol groups is extremely high. The strength of this binding is quantified by stability constants (log K). Studies have determined stability constants for methylmercury complexes with various low-molecular-weight thiols, which serve as analogs for the binding sites in DOM.

| Ligand | Log K (Stability Constant) | Reference Compound Type |

| Cysteine | 16.67 | Amino Acid |

| Homocysteine | 17.23 - 18.43 | Amino Acid |

| Glutathione (B108866) | 17.23 - 18.43 | Peptide |

This strong complexation with DOM has several important consequences:

It can increase the concentration of methylmercury in the dissolved phase by preventing its adsorption to particles.

It influences the bioavailability of methylmercury to microorganisms for uptake and bioaccumulation. While complexation can reduce direct uptake of the free ion, some methylmercury-DOM complexes may be bioavailable.

It affects the susceptibility of methylmercury to photodegradation.

In sulfidic (anoxic) environments, such as deep sediments, dissolved sulfide (HS⁻) and polysulfides (Sₙ²⁻) are also critical ligands for methylmercury, forming strong neutral and charged complexes.

Colloidal and Particulate Associations of this compound

Methylmercury in aquatic systems is not only present in a truly dissolved form but is also significantly associated with colloids and larger suspended particles.

Colloidal Association: Colloids are very small particles (typically defined as being between 1 nanometer and 1 micrometer in size) that remain suspended in water. They are often composed of organic macromolecules (like humic substances), mineral fragments, and iron or manganese oxyhydroxides. Methylmercury has a strong affinity for these colloidal materials, particularly those rich in organic matter and thiol functional groups. In some freshwater rivers, up to 72% of the total unfiltered methylmercury concentration has been found in the colloidal phase. Studies have shown a strong correlation between methylmercury in the colloidal phase and colloidal organic carbon. This association is important as it can facilitate the transport of methylmercury in aquatic systems.

Particulate Association: Methylmercury readily adsorbs to larger suspended particulate matter, which includes dead organic material (detritus), living organisms (plankton), and mineral particles. This partitioning to particles is a key mechanism for the removal of methylmercury from the water column via sedimentation. The strength of this association is described by the partition coefficient (Kd), which relates the concentration on particles to the concentration in the dissolved phase. The log of the partition coefficient (log Kd) for methylmercury in freshwater systems typically ranges from 3.7 to 6.4. The composition of the particles, particularly their organic carbon content, is a major factor controlling the extent of partitioning. A positive correlation has been observed between mercury concentration and the organic carbon content of particulate matter.

The distribution of methylmercury between dissolved, colloidal, and particulate phases is dynamic and depends on factors like water chemistry (pH, ionic strength), the concentration and character of DOM, and the amount and type of suspended particles.

| Phase | Size Fraction | Importance for Methylmercury |

| Dissolved | <1-10 kDa | Bioavailable to some organisms, subject to complexation |

| Colloidal | 1-10 kDa to 0.4 µm | Facilitates transport, significant reservoir of MeHg |

| Particulate | >0.4 µm | Removal from water column via sedimentation, food source |

Analytical Methodologies for the Detection and Quantification of Methylmercury Acetate

Sample Collection and Preservation Protocols for Methylmercury (B97897) Acetate (B1210297) Analysis

The integrity of methylmercury acetate analysis begins with meticulous sample collection and preservation to prevent contamination and analyte degradation. The choice of container and preservation method is crucial for maintaining the original concentration of the species.

For aqueous samples, recommended containers include fluoropolymer (FLPE) or borosilicate glass bottles with FLPE-lined caps. gov.bc.ca Preservation protocols vary based on the sample matrix. Freshwater samples are typically preserved by acidification to a pH of less than 2 with hydrochloric acid (HCl). gov.bc.ca For seawater, sulfuric acid (H2SO4) is preferred to avoid potential interferences from high chloride concentrations during certain analytical procedures. gov.bc.caepa.gov It is critical to avoid using nitric acid (HNO3) for preservation, as it can partially decompose methylmercury during subsequent distillation steps. gov.bc.ca Samples should ideally be preserved in the field or within 48 hours of collection. gov.bc.ca

For solid samples such as tissues, storage in new, clean containers like ZipLoc or Whirl-Pak bags is recommended. flettresearch.ca To prevent degradation, tissue samples should be frozen (approximately -20°C) and shipped on dry ice if possible. flettresearch.ca The holding time for frozen tissue is generally considered to be up to 180 days. flettresearch.ca

Table 1: Sample Collection and Preservation Summary

| Sample Type | Container | Preservation Method | Holding Time |

|---|---|---|---|

| Freshwater | Fluoropolymer or Borosilicate Glass | Acidify to pH < 2 with HCl gov.bc.ca | 28 days (dark, no refrigeration required) flettresearch.ca |

| Seawater | Fluoropolymer or Borosilicate Glass | Acidify to pH < 2 with H2SO4 gov.bc.caepa.gov | 28 days (dark, no refrigeration required) |

Extraction and Preconcentration Techniques for this compound

Extracting and preconcentrating this compound from the sample matrix is a necessary step to remove interferences and increase the analyte concentration to a level suitable for instrumental detection.

Solvent extraction is a widely used technique for isolating organomercury compounds. Research has shown that methylmercuric chloride and phenylmercuric acetate can be efficiently extracted from both acidic and alkaline solutions using quaternary amines, such as Aliquat 336-S, dissolved in an organic solvent like diethylbenzene. nih.govtandfonline.com This method is superior to using the pure solvent alone. tandfonline.com

Another common approach involves a double liquid-liquid extraction. iaea.org For instance, in seafood analysis, methylmercury is first extracted from an acidified sample (using hydrobromic acid) into an organic solvent like toluene. iaea.org Subsequently, the methylmercury is back-extracted from the organic phase into an aqueous solution containing a complexing agent, such as L-cysteine. iaea.org This cysteine solution effectively captures the methylmercury, separating it from other matrix components. iaea.org Acidic leaching with dilute nitric acid has also been successfully used to extract methylmercury from tissue and plant materials. nih.gov

Table 2: Solvent Extraction Efficiency of Organomercury Compounds

| Compound & Aqueous Phase | Percent Extracted (Diethylbenzene) | Percent Extracted (0.1M Aliquat 336-S-Cl in Diethylbenzene) |

|---|---|---|

| Methylmercuric chloride, 3 µg/ml in 0.1M Na2CO3 | 22.2% | 97.3% |

| Methylmercuric chloride, 3 µg/ml in 0.1M HCl | 73.3% | 93.0% |

| Phenylmercuric acetate, 7 µg/ml in 0.01M CH3COOH | 76.6% | 99.1% |

| Phenylmercuric acetate, 7 µg/ml in 0.1M HCl | 83.6% | 99.3% |

Data sourced from Moore, F. L. (1975). tandfonline.com

Solid-phase microextraction (SPME) is a solvent-free technique that offers high preconcentration factors. For methylmercury analysis, headspace SPME is often preferred as it can minimize matrix effects from complex biological samples. nih.govscispace.comrsc.org The process typically involves derivatization of methylmercury into a more volatile form within a sealed vial, followed by adsorption of the volatile species onto a coated fiber exposed to the vial's headspace. nih.gov Parameters such as digestion procedure, extraction temperature, and fiber coating must be optimized to achieve the best results. nih.gov

Following derivatization (e.g., ethylation), volatile mercury species can also be purged from the sample with an inert gas and collected on an adsorbent trap, often containing activated carbon (e.g., Carbotrap). gov.bc.caualberta.ca The trapped analytes are then thermally desorbed for introduction into the analytical instrument. gov.bc.caualberta.ca

Chromatographic Separation Techniques for this compound Speciation

Chromatography is essential for separating methylmercury from other mercury species (like inorganic mercury) and from potential matrix interferences before quantification.

Gas chromatography is a dominant technique for mercury speciation analysis. researchgate.net Since this compound is not sufficiently volatile for direct GC analysis, a derivatization step is required. The most common method is aqueous phase ethylation using sodium tetraethylborate (NaBEt4), which converts the methylmercury cation to volatile methylethylmercury. gov.bc.caualberta.ca

The volatile derivative is then purged from the sample, trapped, and thermally desorbed onto a packed GC column for separation. gov.bc.caualberta.ca Following separation, the column effluent often passes through a pyrolysis column, which converts the organomercury compounds to elemental mercury (Hg⁰). ualberta.ca Detection is commonly achieved using highly sensitive techniques like Cold Vapour Atomic Fluorescence Spectroscopy (CVAFS) or mass spectrometry (MS). gov.bc.caualberta.cajfda-online.com

Table 3: Example Gas Chromatography (GC) Parameters for Methylmercury Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization | Ethylation with Sodium Tetraethylborate (NaBEt4) | gov.bc.caualberta.ca |

| Preconcentration | Purge and Trap on Carbotrap | ualberta.ca |

| GC Column | Packed with Chromosorb WAW-DMSC 60/80 mesh | ualberta.ca |

| Oven Temperature | 68°C | ualberta.ca |

| Post-Column | Pyrolytic column (700-800°C) to convert species to Hg⁰ | ualberta.ca |

| Detector | Cold Vapour Atomic Fluorescence Spectroscopy (CVAFS) | ualberta.ca |

Liquid chromatography, particularly when coupled with inductively coupled plasma mass spectrometry (LC-ICP-MS), is an increasingly popular alternative to GC. researchgate.net A key advantage of LC is that it often does not require a derivatization step, simplifying sample preparation. nih.gov

Separation is typically achieved using reversed-phase columns, such as C8 or C18. nih.govrsc.org The mobile phase is critical for effective separation and often consists of an aqueous solution containing a complexing agent that interacts with the mercury species. Common mobile phase additives include L-cysteine, 2-mercaptoethanol, and ammonium (B1175870) acetate. researchgate.netrsc.orgresearchgate.net This approach allows for the separation of methylmercury from inorganic mercury in a few minutes. nih.govrsc.org Post-column vapor generation can be employed to enhance sensitivity before detection by ICP-MS. nih.govrsc.org

Table 4: Example Liquid Chromatography (LC) Parameters for Methylmercury Speciation

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | C8 Reversed Phase | nih.gov |

| Mobile Phase | Isocratic elution with reagents such as ammonium acetate and 2-mercaptoethanol | rsc.org |

| Run Time | ~4 minutes for separation of methylmercury and inorganic mercury | nih.gov |

| Post-Column | Optional Vapor Generation (VG) to enhance signal | rsc.org |

| Detector | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | researchgate.netrsc.org |

Capillary Electrophoresis (CE) for this compound

Capillary Electrophoresis (CE) stands as a powerful separation technique for the speciation of mercury compounds, including methylmercury. This method leverages the differential migration of charged species within a narrow capillary tube under the influence of a high-voltage electric field. For the analysis of methylmercury, which exists as a cation, direct detection is possible, but various complexing agents are often employed to enhance separation efficiency and detection sensitivity.

A notable methodology involves the complexation of mercury species, including methylmercury (MeHg), with chelating agents such as 1-(2-pyridylazo)-2-naphthol, followed by a dispersive liquid-liquid microextraction preconcentration step. core.ac.uk Subsequently, the chelates can be replaced with hydrophilic compounds like L-cysteine to facilitate analysis in an aqueous buffer system typical for CE. core.ac.uk Factors crucial to the optimization of CE methods include the composition and pH of the background electrolyte (buffer), capillary temperature, and applied voltage. These parameters are fine-tuned to achieve baseline separation of different mercury species.

Research has demonstrated the successful application of CE for the speciation of mercury in various water matrices. core.ac.uk Under optimal conditions, the technique achieves low limits of detection (LOD) and high enrichment factors. For instance, a study coupling dispersive liquid-liquid microextraction with CE reported an LOD of 1.79 µg/L for methylmercury in water samples. core.ac.uk The precision of the method is also a key performance characteristic, with relative standard deviations (RSD) for migration time being less than 1% and for peak area typically ranging from 3% to 8%. core.ac.uk

The following table summarizes the performance characteristics of a CE method for methylmercury detection. core.ac.uk

| Performance Metric | Methylmercury (MeHg) |

| Limit of Detection (LOD) | 1.79 µg/L |

| Enrichment Factor | 102 |

| RSD for Migration Time (n=5) | 0.29 - 0.54% |

| RSD for Peak Area (n=5) | 3.08 - 7.80% |

| Recovery in Spiked Water Samples | 82.38 - 98.76% |

Detection and Quantification Technologies for this compound

The accurate detection and quantification of this compound rely on highly sensitive and specific instrumental techniques. The choice of technology is often dictated by the sample matrix, the required detection limits, and the need for speciation. Predominantly, methods involve a separation step, such as chromatography, followed by an element-specific detector.

Atomic Fluorescence Spectrometry (AFS) Detection of this compound

Atomic Fluorescence Spectrometry (AFS) is a highly sensitive technique used for the determination of mercury and its compounds. measurlabs.com The fundamental principle involves the atomization of mercury from the sample, followed by the excitation of the resulting mercury atoms using a light source of a specific wavelength (typically a mercury vapor discharge lamp). These excited atoms then fluoresce, emitting light at a characteristic wavelength, which is detected. The intensity of this fluorescence is directly proportional to the concentration of mercury in the sample. aurora-instr.com

For methylmercury analysis, AFS is almost always coupled with a preliminary separation technique, such as liquid chromatography (LC) or gas chromatography (GC), and a vapor generation step. rsc.org In this process, methylmercury is first separated from other mercury species and then converted into volatile elemental mercury (Hg⁰). This conversion is a critical step, commonly achieved through:

Chemical Vapor Generation (CVG): Using a reducing agent like sodium borohydride.

Photochemical Vapor Generation (PVG): Using UV irradiation in the presence of a low molecular weight organic acid, such as acetic acid. rsc.org

Research comparing these methods has shown that LC-PVG-AFS can offer superior performance over LC-CVG-AFS, with lower detection limits and higher precision by a factor of two. rsc.org AFS is noted for its advantages, including high specificity, the ability to detect trace amounts of toxic metals, and relatively lower investment and maintenance costs compared to mass spectrometry techniques. measurlabs.com

The table below presents a comparison of performance for methylmercury analysis using AFS coupled with different vapor generation techniques. rsc.org

| Method | Validation | Finding |

| LC-PVG-AFS | 7 seafood and hair reference materials | Recoveries of 93.2% to 105% |

| LC-PVG-AFS vs. GC-AFS | 14 tuna samples | Good correlation (R² = 0.98, gradient = 1.0077) |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) Detection of this compound

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is one of the most powerful and sensitive techniques for elemental and speciation analysis. When used for methylmercury detection, it is typically employed as a detector following a separation method, most commonly High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). researchgate.netshimadzu.com This hyphenated approach, such as HPLC-ICP-MS, combines the separation capabilities of chromatography with the exceptional sensitivity and specificity of mass spectrometry. researchgate.net

The process involves introducing the sample eluting from the chromatography column into a high-temperature argon plasma (the ICP). The plasma atomizes and ionizes the mercury atoms present in the methylmercury molecule. These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). For mercury, specific isotopes (e.g., ²⁰²Hg) are monitored to ensure interference-free detection. news-medical.net

Key advantages of using ICP-MS for methylmercury analysis include:

Extremely low detection limits , often in the nanogram per liter (ng/L) or parts-per-trillion (ppt) range. researchgate.netexpec-tech.com

High accuracy and precision . expec-tech.com

The ability to use Isotope Dilution (ID) analysis , a calibration strategy that can correct for sample preparation losses and matrix effects, leading to highly accurate and precise results. canada.ca

Studies have reported detection limits for methylmercury using LC-ICP-MS as low as 0.0167 µg•L⁻¹ in tap water. expec-tech.com For biological samples, methods using isotope dilution GC-ICP-MS have achieved method detection limits of 2.1 ng g⁻¹ for a 0.25 g sample. canada.ca

The following table summarizes performance data from various studies using ICP-MS for methylmercury quantification.

| Method | Matrix | Detection Limit | Precision (%RSD) | Spike Recovery |

| LC-ICP-MS | Tap Water | 0.0167 µg/L | < 3.04% | 92.0% - 107.4% |

| HPLC-ICP-MS | Water | 0.010 ng/L (as MeHg) | < 5% | Not specified |

| SPME-GC-ID-ICP-MS | Biological CRM | 2.1 ng/g | 1.6% (n=6) | Not applicable (ID) |

| HPLC-ICPMS | Honey | Not specified | Not specified | 80% - 120% |

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications for this compound

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the transfer of intact, often non-volatile and thermally labile molecules and complexes from solution into the gas phase for mass spectrometric analysis. nih.gov Unlike the destructive ionization of ICP-MS, ESI-MS preserves the chemical structure of the analyte, making it exceptionally useful for studying the interactions of methylmercury with other molecules, particularly biological ones like peptides and proteins. amazonaws.com

In ESI-MS, a dilute solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected and can be analyzed by the mass spectrometer. uni-goettingen.de This technique can be used to characterize the complexes formed between the methylmercury cation ([CH₃Hg]⁺) and ligands, especially those containing sulfhydryl groups (e.g., cysteine), for which methylmercury has a high affinity. amazonaws.com

Research using positive ion ESI-MS has successfully investigated the binding of methylmercury to the amino acid cysteine and the tripeptide glutathione (B108866). amazonaws.com These studies can determine the stoichiometry of the complexes formed (e.g., 1:1 or 2:1 ligand-to-mercury ratios) and provide insights into the binding sites. amazonaws.comnih.gov Tandem mass spectrometry (MS/MS) experiments can further probe the structure of these complexes by fragmenting the parent ion and analyzing the resulting product ions. amazonaws.com ESI-MS is a powerful tool for mechanistic and structural studies of how methylmercury interacts with biological systems at the molecular level. amazonaws.com

Quality Assurance and Quality Control in this compound Analysis

Robust Quality Assurance (QA) and Quality Control (QC) protocols are imperative for generating reliable and defensible data in the trace analysis of methylmercury. flettresearch.ca Given the low concentrations often measured and the potential for contamination, a comprehensive QA/QC program must be integrated into every stage of the analytical process, from sample collection to final data reporting. epa.gov Adherence to standardized methods, such as USEPA Method 1630, and accreditation under standards like ISO/IEC 17025 provide a framework for these practices. flettresearch.canlhydro.com

Key QC components in a typical analytical batch for methylmercury include:

Method Blanks: A sample of reagent water (or a solid matrix blank) is carried through the entire analytical procedure in the same manner as the samples. This is crucial for monitoring for contamination in the laboratory environment, reagents, and apparatus. The result should be below the method detection limit. nlhydro.com

Duplicate Analysis: An unknown sample is analyzed in duplicate to assess method precision for the specific sample matrix. The relative percent difference (RPD) between the duplicates is calculated and compared against established acceptance criteria. nlhydro.com

Matrix Spikes (MS) and Matrix Spike Duplicates (MSD): A known quantity of methylmercury is added to a sample before preparation and analysis. The percent recovery of the spike is calculated to evaluate potential matrix interferences. Analyzing a spike in duplicate (MSD) provides another measure of precision. flettresearch.canlhydro.com Acceptance criteria for recovery are often in the range of 85-115%. iaea.org

Certified Reference Materials (CRMs): Whenever available, CRMs (e.g., fish tissue or sediment with a certified value for methylmercury) are analyzed to assess the accuracy of the entire method. The measured value should fall within the certified range for the material. flettresearch.ca

Calibration Verification: The initial calibration curve is verified periodically by analyzing an independent calibration verification (ICV) standard and continuing calibration verification (CCV) standards throughout the analytical run. Their results must fall within specified limits (e.g., 90-110% of the true value) to ensure the stability of the instrument's response. shimadzu.com

The following table summarizes essential QA/QC procedures and their purpose in methylmercury analysis.

| QA/QC Procedure | Purpose | Typical Acceptance Criteria |

| Method Blank | Monitor for contamination | Below Method Detection Limit (MDL) |

| Duplicate Analysis | Assess method precision | Within laboratory-defined RPD limits |

| Matrix Spike (MS) | Evaluate matrix interference and accuracy | 85 – 115% recovery iaea.org |

| Laboratory Control Sample (LCS) | Verify calibration and process accuracy | Within laboratory-defined recovery limits |

| Certified Reference Material (CRM) | Assess overall method accuracy | Measured value within the certified range |

| Calibration Verification (CCV) | Monitor instrument stability | 90 - 110% of true value shimadzu.com |

Biochemical Transformations and Interactions of Methylmercury Acetate in Model Systems

Cellular Permeation and Intracellular Distribution of Methylmercury (B97897) Acetate (B1210297) in Prokaryotic and Eukaryotic Cell Lines

The entry of methylmercury into cells is a critical first step in its biochemical journey. While the acetate moiety of methylmercury acetate is readily exchanged, it is the methylmercury cation (CH₃Hg⁺) that is the primary species interacting with and traversing cellular membranes. Studies have shown that the uptake and distribution of mercury from this compound and mercuric acetate differ significantly in various cell types, including prokaryotic and eukaryotic models.

In prokaryotes, such as methanotrophs and methylating bacteria, both cell surface adsorption and intracellular uptake play roles in the accumulation of mercury. Research has demonstrated that methanotrophs can take up a significant percentage of inorganic mercury and an even higher percentage of methylmercury within a 24-hour period. nih.govosti.govosti.gov In contrast, some methylating bacteria show high adsorption of methylmercury on the cell surface with limited intracellular uptake. nih.govosti.gov These findings suggest that the physiological characteristics of different microbial species dictate the extent of mercury internalization. nih.govosti.gov

In eukaryotic cells, the transport of methylmercury is often facilitated by its complexation with thiol-containing molecules. For instance, the methylmercury-cysteine complex can be transported across cell membranes by neutral amino acid carriers, such as the System L transporter. nih.govopenrepository.com This mimicry of essential amino acids allows methylmercury to exploit existing transport pathways to enter cells. Studies using placental syncytiotrophoblast cell lines have indicated the involvement of both sodium-dependent and sodium-independent transporters in the uptake of methylmercury-cysteine. openrepository.com

Once inside the cell, the distribution of mercury is not uniform. In pea roots, for example, longer exposure times or higher concentrations of phenylmercuric acetate led to greater accumulation of mercury in the mitochondrial fraction compared to inorganic mercury. nih.gov In rat kidney and liver cells, mercury from both phenylmercuric acetate and mercuric acetate has been found to associate with various subcellular fractions, with the highest specific activity often observed in the microsomal fraction. oregonstate.edu The differential intracellular distribution of mercury from organic and inorganic sources may contribute to their varying degrees of toxicity. nih.gov

The following interactive table summarizes findings on the cellular uptake of different mercury compounds in various model systems.

| Cell Type | Mercury Compound | Uptake/Distribution Findings |

| Methanotrophs | Methylmercury | Rapid uptake of 80-95% within 24 hours. nih.govosti.gov |

| Methylating Bacteria (G. sulfurreducens PCA) | Methylmercury | 70% adsorbed to the cell surface, with less than 20% intracellular uptake. nih.govosti.gov |

| Placental Syncytiotrophoblasts (BeWo cells) | Methylmercury-cysteine | Transport mediated by sodium-independent and sodium-dependent amino acid carriers. openrepository.com |

| Pea Roots | Phenylmercuric acetate | Greater incorporation into the mitochondrial fraction with longer exposure. nih.gov |

Ligand Exchange and Complexation of this compound with Intracellular Thiols and Proteins

Upon entering the cellular environment, methylmercury readily engages in ligand exchange reactions, primarily with sulfhydryl (-SH) groups of intracellular thiols and proteins. This high affinity for thiols is a defining characteristic of its intracellular chemistry.

Glutathione (B108866) (GSH), a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in most cells and plays a crucial role in the intracellular handling of methylmercury. nih.gov Methylmercury rapidly forms a complex with GSH, a reaction that can be catalyzed by glutathione-S-transferases. nih.gov This complex, methylmercury-glutathione (CH₃Hg-SG), is a major form by which methylmercury is transported within the cell and can be exported from the cell via multidrug resistance-associated proteins. nih.gov

Cysteine, another important intracellular thiol, also readily forms a complex with methylmercury. nih.gov The formation of methylmercury-cysteine can facilitate its transport across cell membranes via amino acid transporters. nih.gov It has been shown that the presence of free sulfhydryl groups from both glutathione and cysteine can prevent methylmercury-induced effects, likely by binding to the methylmercury and reducing its availability to interact with other critical cellular components. nih.gov

The interaction of methylmercury with these thiols is a dynamic process, with methylmercury being exchanged between different thiol-containing molecules. nih.gov This exchange allows for the transfer of methylmercury from its initial complexes with glutathione or cysteine to sulfhydryl groups on proteins. nih.gov

The high affinity of methylmercury for sulfhydryl groups leads to its interaction with a wide range of intracellular proteins. The binding of methylmercury to proteins can cause significant conformational changes, which in turn can alter or inhibit their function. nih.gov

In red blood cells, methylmercury preferentially binds to hemoglobin and carbonic anhydrase, which accounts for a very high percentage of the protein-bound methylmercury. nih.gov In plasma, albumin and glutathione peroxidase 3 are the major binding partners. nih.gov Serum albumin has also been identified as a major mercury-binding protein in the whey and plasma of mice for both methylmercury and inorganic mercury. researchgate.net

The interaction of methylmercury with enzymes is of particular toxicological significance. For example, the binding of methylmercury to the selenocysteine (B57510) residue in enzymes like glutathione peroxidase and thioredoxin reductase is thought to be a key mechanism of its toxicity. acs.org This binding can alter the peroxide-reducing potential of these crucial antioxidant enzymes. acs.org Studies have shown that methylmercury can directly interact with cysteine residues in the Keap1 protein, which is involved in the regulation of the Nrf2 antioxidant response pathway. nih.gov

The following interactive table summarizes the key intracellular binding partners of methylmercury.

| Binding Partner | Type | Significance |

| Glutathione (GSH) | Small molecule thiol | Forms a transportable complex and is involved in detoxification pathways. nih.gov |

| Cysteine | Small molecule thiol | Facilitates cellular uptake via amino acid transporters. nih.gov |

| Hemoglobin | Protein | Major binding protein in red blood cells. nih.gov |

| Serum Albumin | Protein | Major binding protein in plasma and milk whey. nih.govresearchgate.net |

| Glutathione Peroxidase | Enzyme | Binding to the active site selenocysteine can inhibit its antioxidant function. acs.org |

| Keap1 | Protein | Interaction can disrupt cellular antioxidant response pathways. nih.gov |

Enzymatic Biotransformation Pathways of this compound

Once inside the cell, methylmercury can undergo enzymatic transformations that alter its chemical form and toxicological properties. These biotransformation pathways include demethylation and conjugation reactions.

The primary enzymatic pathway for the detoxification of methylmercury is demethylation, which involves the cleavage of the carbon-mercury bond. In bacteria, this process is well-characterized and is carried out by the enzyme organomercurial lyase (MerB). nih.gov MerB catalyzes the protonolysis of methylmercury to produce methane (B114726) and inorganic mercury (Hg²⁺). nih.gov

In many mercury-resistant bacteria, MerB works in concert with another enzyme, mercuric reductase (MerA). nih.gov MerA then reduces the highly reactive Hg²⁺ to the much less toxic and volatile elemental mercury (Hg⁰), which can then diffuse out of the cell. nih.govresearchgate.net However, some microbial genomes have been identified that contain merB without merA, suggesting that demethylation can occur without subsequent reduction. nih.govnih.gov

While the mer operon is primarily found in prokaryotes, studies have shown that the expression of MerB in eukaryotic systems, such as Drosophila, can introduce methylmercury demethylation activity. nih.gov This engineered demethylation has been shown to enhance the elimination of mercury and reduce its developmental toxicity. nih.gov

Conjugation reactions represent another important pathway for the biotransformation of methylmercury. As discussed previously, the primary conjugation reaction for methylmercury is its binding to glutathione. This reaction, which can be catalyzed by glutathione S-transferases, forms the methylmercury-glutathione conjugate (CH₃Hg-SG). nih.gov

This conjugate is more water-soluble than methylmercury itself and can be actively transported out of the cell by efflux pumps like the multidrug resistance-associated proteins (MRPs). nih.gov The formation and subsequent excretion of the CH₃Hg-SG conjugate is a major pathway for the biliary excretion of methylmercury from the liver. nih.gov

While methylation is typically a phase II conjugation reaction for many xenobiotics, in the case of mercury, it is the demethylation that is the key detoxification step. The formation of methylmercury itself is a process of bio-methylation that occurs in the environment, primarily by anaerobic microorganisms, which transforms inorganic mercury into its more toxic organic form. mdpi.com In vivo, however, the focus of biotransformation is on the detoxification and elimination of methylmercury.

Advanced Research Directions and Emerging Methodologies in Methylmercury Acetate Studies

Application of Advanced Spectroscopic Techniques for Methylmercury (B97897) Acetate (B1210297) Characterization

Spectroscopic techniques are fundamental to the precise characterization of methylmercury compounds. Modern advancements in this field offer unprecedented detail into the chemical environment and structure of these organometallic species.

X-ray Absorption Spectroscopy (XAS) has emerged as a powerful tool for determining the chemical form, or speciation, of mercury in various complex matrices, including environmental and biological samples. nih.govacs.orgresearchgate.net This is crucial as the fate and impact of mercury are highly dependent on its chemical form. nih.govacs.org Conventional XAS, while well-established, is often limited by its spectroscopic energy resolution. nih.govacs.org

A significant advancement in this area is the use of High Energy Resolution Fluorescence Detected X-ray Absorption Spectroscopy (HERFD-XAS). nih.govacs.org This technique offers an approximate 3-fold enhancement in energy resolution compared to conventional XAS, leading to a 2- to 3-fold improvement in performance for speciating complex mixtures. nih.gov HERFD-XAS provides a rich and diverse spectroscopy for a range of mercury coordination environments relevant to life and environmental sciences. nih.gov Studies have successfully used these advanced XAS techniques to identify the chemical nature of methylmercury compounds in biological tissues, such as the discovery that mercury in certain fish is likely coordinated as methylmercury cysteine. stanford.edu This finding was achieved by comparing the Hg L3 X-ray absorption spectra of fish samples with those of numerous standard compounds. stanford.edu

| Technique | Advantage over Conventional XAS | Application in Methylmercury Studies |

| HERFD-XAS | ~3-fold enhanced energy resolution | Improved speciation in complex mixtures |

| 2-3 fold enhanced performance for speciation | Characterization of mercury coordination environments | |

| Hg L3-edge XAS | N/A | Identification of methylmercury-thiol complexes in fish |

This table summarizes the advantages and applications of advanced X-ray Absorption Spectroscopy techniques in the study of methylmercury speciation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of molecules. jchps.comscilit.comresearchgate.net For mercury-containing compounds, NMR of the 199Hg nucleus provides direct insight into the chemical environment of the mercury atom. huji.ac.il 199Hg is a spin-½ nucleus that yields sharp signals over a very wide chemical shift range, making it the preferred mercury isotope for NMR studies. huji.ac.il

The chemical shift of 199Hg is highly sensitive to the nature of the ligands bound to the mercury atom. nih.gov This sensitivity allows for detailed studies of methylmercury complexes in solution. However, the direct detection of 199Hg NMR spectra can be challenging due to its low sensitivity. To overcome this, indirect detection methods, such as Heteronuclear Multiple Quantum Coherence (HMQC), have been developed. This method provides a significant sensitivity enhancement, theoretically up to a factor of 74, although practical enhancements may be lower due to relaxation effects. nih.gov These advanced NMR techniques have been successfully applied to study the solution chemistry of methylmercury complexes with thiol-containing ligands like glutathione (B108866) and mercaptoethanol, allowing for the observation of extremely broad 199Hg resonances that would be difficult to detect directly. nih.gov

| NMR Nucleus | Key Feature | Application in Methylmercury Studies |

| 199Hg | Spin-½, sharp signals, wide chemical shift range | Direct probe of the mercury chemical environment |

| Sensitive to ligand changes | Study of methylmercury-thiol complexes | |

| 1H (indirectly detecting 199Hg) | Higher sensitivity | Enhanced detection of 199Hg signals via HMQC |

This table highlights the key features and applications of Nuclear Magnetic Resonance spectroscopy for the structural elucidation of methylmercury compounds.

Development of Novel Biosensors and Bioassays for Methylmercury Acetate Detection

The need for sensitive, selective, and cost-effective methods for detecting methylmercury has driven the development of innovative biosensors and bioassays. gmos-train.eu These tools are crucial for both environmental monitoring and biomedical applications. gmos-train.eu Recent advancements focus on improving key performance parameters such as sensitivity, selectivity, response time, and adaptability for in-situ measurements. gmos-train.eu

Whole-cell biosensors represent a promising approach, utilizing microorganisms genetically engineered to produce a quantifiable signal in the presence of specific substances. mdpi.comnih.gov For methylmercury detection, some biosensors incorporate the merB gene, which encodes the organomercurial lyase enzyme. mdpi.com This enzyme cleaves the carbon-mercury bond in organic mercury compounds, releasing ionic mercury (Hg2+), which can then be detected by the sensor's primary reporting system. mdpi.comresearchgate.net Luminescence-based whole-cell biosensors have been developed that can detect methylmercury at concentrations as low as 10 pM. researchgate.net

Other novel approaches include the development of DNA-based biosensors. These sensors often utilize the specific interaction between mercury ions and thymine-rich DNA strands, leading to conformational changes that can be detected through fluorescence or electrochemical signals. nih.gov Signal amplification strategies, sometimes involving enzymes like DNase I or exonucleases, are employed to achieve very low detection limits, in the nanomolar range. nih.gov

| Biosensor Type | Principle of Detection | Reported Detection Limit |

| Whole-Cell (Luminescence-based) | Engineered bacteria with merB and lux genes | 10 pM |

| DNA-based (Fluorescence) | T-Hg-T interaction causing DNA conformational change | 0.5 nM |

| DNA-based (Electrochemical) | T-Hg-T interaction on an electrode surface | 227 pM |

This table provides an overview of different types of novel biosensors developed for the detection of methylmercury, their detection principles, and reported sensitivities.

Mechanistic Insights from Omics Technologies in this compound Research

Omics technologies, such as proteomics and metabolomics, provide a global view of molecular changes in biological systems in response to stimuli. These powerful approaches are offering new mechanistic insights into the interactions of methylmercury with biological molecules and pathways.

Proteomics, the large-scale study of proteins, is instrumental in identifying the protein targets of methylmercury and understanding the cellular response to its presence. oup.com Studies using quantitative proteomics have revealed that methylmercury exposure can significantly alter the expression levels of numerous proteins in various tissues. nih.govmdpi.comresearchgate.net

For example, proteomic analysis of brain tissue from organisms exposed to methylmercury has identified changes in proteins involved in crucial biological processes, including nervous system development, energy metabolism, oxidative stress, and maintenance of the cytoskeleton. nih.govmdpi.com In one study, exposure to methylmercury altered the proteomic profile of salivary glands, affecting proteins related to the cytoskeleton, such as actin and tubulin, and those involved in protein metabolism and the cellular redox system. nih.gov Another study on the cerebellum identified 317 differentially regulated proteins following methylmercury exposure, with the most affected biological processes being transport, system development, and organelle organization. mdpi.com These studies help to build protein-protein interaction networks that map the complex cellular response to methylmercury. nih.govmdpi.com

| Biological Process Affected | Key Proteins Identified (Examples) | Organ/Tissue Studied |

| Cytoskeleton Organization | Actin, Tubulin, Profilin-1 | Salivary Gland |

| Protein Metabolism | Protein disulfide-isomerase A4, Endoplasmin | Salivary Gland |

| Nervous System Development | Myelin oligodendrocyte glycoprotein (B1211001) (MOG), Myelin-associated glycoprotein (MAG) | Cerebellum |

| Energy Homeostasis | ATP synthase subunit alpha | Salivary Gland, Cerebellum |

This table summarizes key findings from proteomics studies, showing biological processes and specific proteins affected by methylmercury exposure in different tissues.

Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. In the context of methylmercury research, it provides a powerful lens to study its transformation and the metabolic pathways it perturbs. A key transformation process is the biotransformation, or "de-methylation," of methylmercury into inorganic mercury. rochester.edu

Studies have shown that this de-methylation process is a critical factor influencing the elimination rate of methylmercury from the body. rochester.edu The gut microbiome is hypothesized to play a significant role in this biotransformation. rochester.edu Metagenomic analysis of microbial communities, such as those in sludge composting, has revealed the presence of genes responsible for both mercury methylation (hgcA) and demethylation (merB). nih.govresearchgate.net For instance, certain anaerobic bacteria like Desulfovibrio desulfuricans are known to synthesize methylmercury, with metabolic pathways involving serine and formate (B1220265) as methyl group precursors. nih.gov Understanding these metabolic pathways and the microbes involved is crucial for comprehending the fate of methylmercury in different environments and organisms. nih.govnih.gov

| Transformation Process | Key Genes/Enzymes | Organisms/Environment | Precursors/Products |

| Methylation | hgcA | Anaerobic bacteria (Desulfobacterota, Euryarchaeota) | Serine, Formate → Methylmercury |

| Demethylation | merB (Organomercurial lyase) | Various bacteria | Methylmercury → Inorganic Mercury (Hg2+) |

| Reduction | merA | Widespread in microbes | Inorganic Mercury (Hg2+) → Elemental Mercury (Hg0) |

This table outlines the key metabolic transformation processes of mercury, including the genes and enzymes involved, the types of organisms or environments where they occur, and the associated chemical transformations.

Q & A

Q. What are the standard analytical methods for detecting methylmercury acetate in environmental and biological samples?

this compound is typically analyzed using liquid chromatography (LC) coupled with inductively coupled plasma mass spectrometry (ICP-MS). A validated method involves extraction with 5 g/L L-cysteine in 0.5% HCl, followed by separation using a mobile phase of 1 g/L L-cysteine, 20 mM ammonium acetate, and 20 mL methanol (pH 6.9). This protocol minimizes matrix interference and enhances sensitivity for low-concentration samples .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its high toxicity, this compound requires strict containment. Use fume hoods for all procedures, wear nitrile gloves, and avoid skin contact. Immediate decontamination of spills with 10% sodium thiosulfate is recommended. Storage should be in airtight, opaque containers at 4°C to prevent photodegradation and volatilization .

Q. How is this compound synthesized, and what purity validation steps are critical?

Synthesis typically involves reacting methylmercury chloride with acetic acid under nitrogen to prevent oxidation. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and atomic absorption spectroscopy (AAS) for mercury content quantification. Impurities like inorganic Hg²⁺ must be <0.1% to avoid confounding toxicological results .

Q. What are the primary toxicokinetic pathways of this compound in mammalian systems?

this compound is absorbed rapidly through the gastrointestinal tract and skin. It crosses the blood-brain barrier via cysteine transporters, forming complexes with glutathione. Renal excretion is limited, with a half-life of ~65 days in humans. Biliary excretion and fecal elimination account for 90% of total clearance .

Advanced Research Questions

Q. How do microbial communities influence this compound resistance and volatilization?

Certain Bacillus strains harbor mer operons (e.g., merA for Hg²⁺ reduction, merB for organomercurial lyase activity), enabling resistance to this compound. Volatilization rates vary: HgCl₂ volatilizes 4–32-fold faster than phenylmercury acetate in isolates. Experimental setups should include headspace sampling with gold traps for Hg⁰ quantification .

Q. What methodologies resolve discrepancies in neurotoxic thresholds between in vitro and in vivo models?

Discrepancies arise from differential metabolism (e.g., hepatic demethylation in vivo) and blood-brain barrier dynamics. A tiered approach combines:

Q. How does dissolved organic matter (DOM) modulate this compound bioavailability in aquatic systems?

DOM composition (e.g., aromatic vs. aliphatic carbon) affects Hg²⁺ methylation by Geobacter spp. High-molecular-weight DOM reduces bioavailability by forming Hg-DOM complexes, while low-molecular-weight DOM (e.g., acetate) enhances methylation. Use synchrotron XANES to characterize Hg speciation in sediment porewater .

Q. What isotopic techniques trace this compound exposure sources in epidemiological studies?

Hg stable isotopes (δ²⁰²Hg, Δ¹⁹⁹Hg) differentiate dietary (marine vs. terrestrial) and industrial sources. Hair analysis with multi-collector ICP-MS reveals isotopic fractionation patterns, where marine-sourced MeHg shows Δ¹⁹⁹Hg >1.5‰. Calibration requires certified reference materials (e.g., IAEA-086) .

Data Contradiction and Reconciliation

Q. Why do studies report conflicting neurotoxic thresholds for this compound?

Variations stem from:

- Model systems (e.g., rodent vs. primate cerebellar sensitivity).

- Dose metrics (total Hg vs. Hg⁺ speciation).

- Endpoints (motor dysfunction vs. cognitive decline). Standardizing protocols using OECD Test Guideline 424 and harmonizing biomarkers (e.g., N-acetyl aspartate via MRI) improves comparability .

Q. How can conflicting data on carcinogenicity (Group 2B vs. Group 3) be addressed?

IARC’s Group 2B classification for methylmercury (based on rodent glioma) conflicts with inorganic Hg’s Group 3 status. Mechanistic studies should prioritize in vitro genotoxicity assays (Comet assay, γH2AX foci) and in vivo tumorigenicity models with Hg-selective chelators (e.g., DMPS) to isolate carcinogenic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.